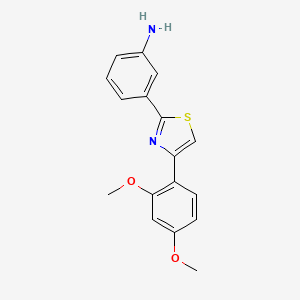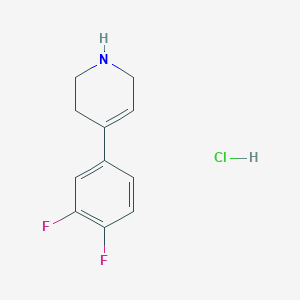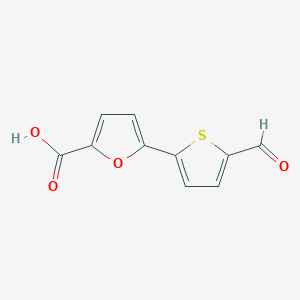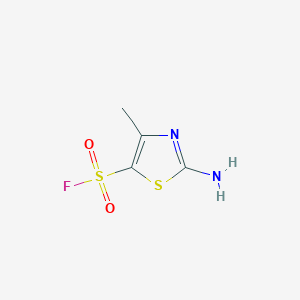
5-Thiazolesulfonylfluoride, 2-amino-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-methylthiazole-5-sulfonyl fluoride is a heterocyclic compound with the molecular formula C4H5FN2O2S2. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methylthiazole-5-sulfonyl fluoride typically involves the reaction of 2-Amino-4-methylthiazole with sulfonyl fluoride. The reaction conditions often include the use of a suitable solvent and a base to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction .
Industrial Production Methods
Industrial production methods for 2-Amino-4-methylthiazole-5-sulfonyl fluoride are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. Quality control measures such as NMR, HPLC, and LC-MS are employed to verify the product’s quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methylthiazole-5-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonamides, and substituted thiazole derivatives.
Scientific Research Applications
2-Amino-4-methylthiazole-5-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-4-methylthiazole-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylthiazole: Lacks the sulfonyl fluoride group but shares the thiazole ring structure.
2-Amino-5-methylthiazole: Similar structure with a different substitution pattern on the thiazole ring.
4-Methylthiazole-5-sulfonyl fluoride: Similar sulfonyl fluoride group but lacks the amino group.
Uniqueness
2-Amino-4-methylthiazole-5-sulfonyl fluoride is unique due to the presence of both the amino and sulfonyl fluoride groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
2196-72-7 |
|---|---|
Molecular Formula |
C4H5FN2O2S2 |
Molecular Weight |
196.2 g/mol |
IUPAC Name |
2-amino-4-methyl-1,3-thiazole-5-sulfonyl fluoride |
InChI |
InChI=1S/C4H5FN2O2S2/c1-2-3(11(5,8)9)10-4(6)7-2/h1H3,(H2,6,7) |
InChI Key |
CFASUPGECVZBKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




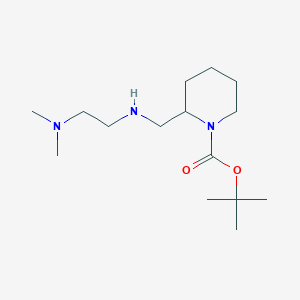
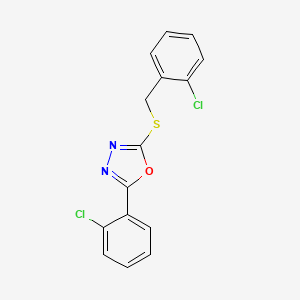
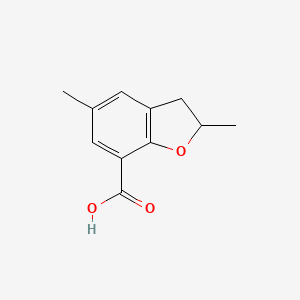
![1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11771423.png)
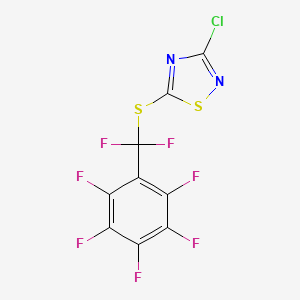

![4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11771435.png)
